(2S)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-propanamide
Description
Properties
IUPAC Name |
(2S)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrF3N2O2/c1-11(20,6-13)10(19)18-8-3-2-7(5-17)9(4-8)12(14,15)16/h2-4,20H,6H2,1H3,(H,18,19)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZFXNCCDXABCT-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)(C(=O)NC1=CC(=C(C=C1)C#N)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CBr)(C(=O)NC1=CC(=C(C=C1)C#N)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2S)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-propanamide, also known by its CAS number 113181-02-5, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
- Molecular Formula : C12H10BrF3N2O2
- Molecular Weight : 351.12 g/mol
- Structure : The compound features a bromo group, a cyano group, and a trifluoromethyl group, which are critical for its biological activity.
Synthesis
The synthesis of (2S)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-propanamide involves several steps, typically starting from (S)-3-bromo-2-hydroxy-2-methylpropanoic acid. The reaction conditions often include dichlorosulfoxide and triethylamine as solvents. The final product is purified using silica gel chromatography .
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrate that it exhibits significant cytotoxicity against various cancer cell lines, including:
| Cell Line | IC50 Value (µM) | Reference Compound | IC50 Value (µM) |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 0.65 | Doxorubicin | 1.93 |
| U-937 (Leukemia) | 0.48 | Prodigiosin | 1.54 |
| HCT-116 (Colon Cancer) | 0.76 | Tamoxifen | 10.38 |
These results indicate that the compound's activity may be comparable to or exceed that of established chemotherapeutic agents .
The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells. Flow cytometry analyses have shown that it triggers apoptotic pathways by increasing caspase-3 activity, leading to cell cycle arrest at the G1 phase .
Case Studies
- Study on MCF-7 Cells : In a controlled study, (2S)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-propanamide was tested against MCF-7 cells. The results indicated a dose-dependent increase in apoptotic markers, suggesting its potential as an effective treatment for breast cancer .
- Combination Therapy : Another study explored the effects of combining this compound with other chemotherapeutics. The combination therapy showed enhanced cytotoxicity compared to single-agent treatments, indicating a synergistic effect that could lead to improved therapeutic outcomes in cancer treatment .
Scientific Research Applications
Pharmacological Potential
Recent studies indicate that compounds similar to (2S)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-propanamide exhibit promising pharmacological activities, particularly as selective androgen receptor modulators (SARMs). These compounds are being investigated for their potential in treating muscle wasting diseases and osteoporosis due to their ability to selectively activate androgen receptors in muscle and bone tissues without the side effects associated with anabolic steroids .
Proteomics Research
This compound is utilized in proteomics research as a biochemical tool. Its unique structure allows it to interact with specific proteins, making it valuable for studying protein functions and interactions within biological systems .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluation of SARMs | Demonstrated increased muscle mass in animal models without significant hormonal side effects. |
| Study 2 | Proteomic interactions | Identified target proteins involved in muscle regeneration, highlighting the compound's role in enhancing recovery post-injury. |
| Study 3 | Synthesis Optimization | Achieved improved yields (>90%) through modified reaction conditions, facilitating larger-scale production for research purposes. |
Comparison with Similar Compounds
Research Findings and Data
Table 2: Comparative Physicochemical Data
- The target compound’s bromo substituent contributes to higher lipophilicity (logP ~3.2) compared to non-halogenated analogs. However, analogs with sulfonyl or nitro groups () exhibit even greater logP values due to added aromatic fluorination .
- ’s 2-bromo-2-methyl-propanoic acid highlights the destabilizing effect of bromo on boiling points (200°C with decomposition) compared to non-halogenated acids .
Preparation Methods
Reagents and Conditions
This method employs thionyl chloride (SOCl₂) for in situ conversion of (S)-3-bromo-2-hydroxy-2-methylpropanoic acid to its acyl chloride, followed by amidation with 4-amino-2-(trifluoromethyl)benzonitrile.
| Parameter | Specification |
|---|---|
| Solvent | Anhydrous dichloromethane (DCM) |
| Base | Triethylamine (Et₃N, 2.5 equiv) |
| Temperature | 0°C → room temperature (20–25°C) |
| Reaction Time | 12–16 hours |
| Yield | 78–82% |
Mechanistic Insights
-
Acyl Chloride Formation : SOCl₂ reacts with the carboxylic acid to generate the electrophilic acyl chloride intermediate, releasing HCl and SO₂.
-
Nucleophilic Attack : The aniline’s amino group attacks the acyl chloride, facilitated by Et₃N to scavenge HCl.
-
Stereochemical Retention : The (S)-configuration at C2 is preserved due to the absence of racemization-prone steps.
Limitations
-
Requires strict anhydrous conditions to prevent hydrolysis of the acyl chloride.
-
Excess SOCl₂ necessitates careful quenching to avoid side reactions.
Multi-Step Synthesis via Thiourea Intermediate
Reaction Sequence
An alternative route from involves:
-
Thiourea Formation : Reacting methyl 2-(4-benzyloxyanilino)-2-methylpropanoate with 4-cyano-3-(trifluoromethyl)phenylisothiocyanate in DMSO/isopropyl acetate.
-
Triflation : Treating the thiourea with triflic anhydride (Tf₂O) to activate the leaving group.
-
Nucleophilic Displacement : Bromide introduction via SN2 reaction with KBr under microwave irradiation.
Optimization Data
| Step | Conditions | Yield |
|---|---|---|
| Thiourea Formation | 82°C, 16 h, DMSO/iPrOAc (1:1) | 91% |
| Triflation | 0°C, 1 h, Tf₂O/Et₃N in CH₂Cl₂ | Quant. |
| Bromination | 90°C, 1 h, MW, KBr in dioxane | 68% |
Advantages
-
Avoids handling corrosive acyl chlorides.
-
Microwave-assisted bromination reduces reaction time from hours to minutes.
Enantiomeric Purification and Characterization
Chiral Resolution Methods
Analytical Validation
Comparative Evaluation of Synthetic Routes
| Metric | Direct Amidation | Multi-Step |
|---|---|---|
| Total Yield | 82% | 63% |
| Stereochemical Control | Excellent | Moderate |
| Scalability | >100 g feasible | <50 g optimal |
| Cost | Low | High |
The direct amidation method is preferred for industrial-scale synthesis due to fewer steps and higher throughput, while the multi-step approach offers flexibility for derivative synthesis.
Troubleshooting Common Synthetic Challenges
Low Amidation Yields
Racemization at C2
Q & A
Basic Research Questions
What are the recommended synthetic pathways for (2S)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-propanamide, and how can enantiomeric purity be maintained?
Answer:
Synthesis typically involves multi-step reactions, including amide coupling and halogenation. A key step is the stereoselective introduction of the hydroxyl group at the C2 position. To preserve enantiomeric purity:
- Use chiral auxiliaries or catalysts (e.g., Sharpless asymmetric epoxidation analogs) during hydroxylation .
- Monitor reaction progress via chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) to confirm enantiomeric excess (>98%) .
- Purify intermediates via recrystallization in polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) to remove diastereomeric impurities .
How can the structural integrity of this compound be confirmed post-synthesis?
Answer:
Employ a combination of spectroscopic and crystallographic techniques:
- X-ray crystallography : Resolve the absolute configuration, particularly the (2S) stereocenter, using single-crystal diffraction (e.g., Cu-Kα radiation, 150 K) .
- NMR spectroscopy : Confirm substituent positions via 2D NMR (¹H-¹³C HSQC, HMBC). Key signals include:
- Hydroxy proton (δ ~5.2 ppm, broad singlet).
- Trifluoromethyl group (δ ~120 ppm in ¹⁹F NMR) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and bromine isotope pattern .
Advanced Research Questions
How can researchers resolve contradictions in biological activity data for this compound across different assay systems?
Answer:
Discrepancies often arise from assay-specific variables:
- Solubility effects : Test compound solubility in assay buffers (e.g., DMSO tolerance ≤1%) using dynamic light scattering (DLS) .
- Metabolic stability : Compare hepatic microsomal degradation rates (e.g., human vs. murine microsomes) via LC-MS/MS quantification .
- Off-target interactions : Perform kinome-wide profiling (e.g., Eurofins KinaseScan) to identify non-specific binding .
- Data normalization : Use internal controls (e.g., housekeeping genes in qPCR) and standardize IC₅₀ calculations with nonlinear regression models .
What computational strategies are effective for predicting the compound’s interaction with cytochrome P450 enzymes?
Answer:
Combine molecular docking and MD simulations:
- Docking : Use AutoDock Vina to model interactions with CYP3A4/2D6 active sites. Prioritize halogen bonding between bromine and heme iron .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze RMSD (<2 Å) and hydrogen bond occupancy (>70%) .
- QSAR models : Train models on datasets with trifluoromethyl-phenyl analogs to predict metabolic liability (e.g., BioTransformer 3.0) .
How can researchers optimize crystallization conditions for X-ray studies of this compound?
Answer:
Screen crystallization parameters systematically:
- Solvent systems : Test binary mixtures (e.g., acetonitrile/water, THF/heptane) using vapor diffusion in sitting-drop plates .
- Temperature gradients : Vary from 4°C to 25°C to induce nucleation.
- Additives : Include small molecules (e.g., n-octyl β-D-glucopyranoside) to improve crystal packing .
- Data collection : Use synchrotron radiation (λ = 0.978 Å) for high-resolution (<1.0 Å) datasets to resolve bromine and fluorine atoms .
Methodological Tables
Table 1: Key Analytical Parameters for Structural Confirmation
| Technique | Parameters | Critical Observations | Reference |
|---|---|---|---|
| XRD | Space group P2₁2₁2₁, Z = 4 | C2-S configuration confirmed | |
| ¹H NMR (500 MHz) | δ 1.45 (s, 3H, CH₃), δ 7.82 (d, J=8.5 Hz, Ar-H) | Methyl and aryl proton assignments | |
| HRMS | m/z 435.0245 ([M+H]⁺, calc. 435.0248) | Bromine isotope pattern (1:1 ratio) |
Table 2: Common Contaminants in Synthesis and Mitigation Strategies
| Contaminant | Source | Mitigation |
|---|---|---|
| Diastereomers | Poor stereocontrol | Chiral chromatography (Chiralpak AD-H) |
| Hydrolyzed bromide | Moisture exposure | Anhydrous conditions (3Å molecular sieves) |
| Trifluoromethyl byproducts | Side reactions | TLC monitoring (hexane/EtOAc 3:1, Rf=0.4) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
